molecular formula C13H13N3O4S B094569 Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]- CAS No. 138-28-3

Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-

Cat. No.: B094569
CAS No.: 138-28-3
M. Wt: 307.33 g/mol
InChI Key: FUWKWQCNMNPILC-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]- is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of a sulfonic acid group attached to a benzene ring, with an azo linkage (-N=N-) connecting the benzene ring to a 4-amino-3-methoxyphenyl group. This compound is often used in the synthesis of dyes and pigments due to its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]- typically involves the diazotization of 4-amino-3-methoxyaniline followed by coupling with benzenesulfonic acid. The reaction conditions generally include:

    Diazotization: 4-amino-3-methoxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with benzenesulfonic acid in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.

    Reduction: The azo linkage (-N=N-) can be reduced to form the corresponding amines.

    Substitution: The sulfonic acid group can participate in substitution reactions, such as sulfonation or desulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.

    Substitution: Sulfonation typically involves sulfuric acid (H2SO4), while desulfonation can be achieved using heat or strong bases.

Major Products:

    Oxidation: Products may include nitro compounds or quinones.

    Reduction: The major products are the corresponding amines.

    Substitution: Products vary depending on the specific substitution reaction but may include sulfonamides or sulfonyl chlorides.

Scientific Research Applications

Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of azo dyes and pigments.

    Biology: Employed in staining techniques for microscopy due to its vibrant color.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of colorants for textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and sulfonic acid group. The azo linkage is responsible for the compound’s color properties, while the sulfonic acid group enhances its solubility in water. In biological systems, the compound can interact with proteins and nucleic acids, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

  • Benzenesulfonic acid, 4-amino-
  • Benzenesulfonic acid, 3-amino-
  • Benzenesulfonic acid, 4-methoxy-

Comparison: Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]- is unique due to the presence of both an amino group and a methoxy group on the phenyl ring, as well as the azo linkage. This combination of functional groups imparts distinct chemical and physical properties, such as enhanced solubility and specific reactivity patterns, making it particularly useful in dye synthesis and other applications.

Properties

IUPAC Name

3-[(4-amino-3-methoxyphenyl)diazenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-20-13-8-10(5-6-12(13)14)16-15-9-3-2-4-11(7-9)21(17,18)19/h2-8H,14H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWKWQCNMNPILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059680
Record name m-((4-Amino-3-methoxyphenyl)azo)benzenesulphonic acid
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Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138-28-3
Record name 3-[2-(4-Amino-3-methoxyphenyl)diazenyl]benzenesulfonic acid
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Record name Benzenesulfonic acid, 3-(2-(4-amino-3-methoxyphenyl)diazenyl)-
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Record name Benzenesulfonic acid, 3-[2-(4-amino-3-methoxyphenyl)diazenyl]-
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Record name m-((4-Amino-3-methoxyphenyl)azo)benzenesulphonic acid
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Record name m-[(4-amino-3-methoxyphenyl)azo]benzenesulphonic acid
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